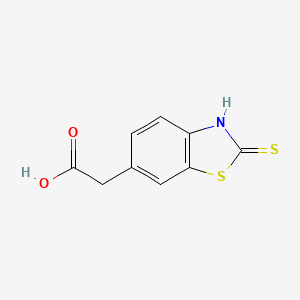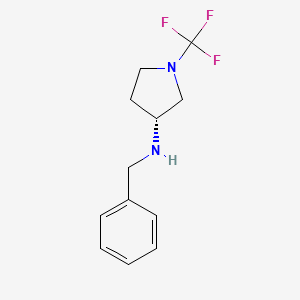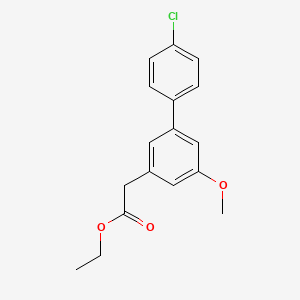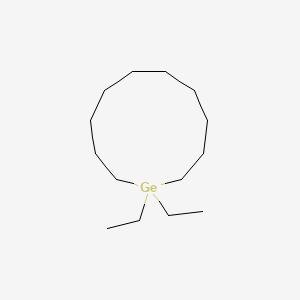
N-cyclopropyl-3-methoxy-N-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-methoxy-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a cyclopropyl group, a methoxy group, and a trifluoromethyl group attached to the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-methoxy-N-(trifluoromethyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-4-(trifluoromethyl)aniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-3-methoxy-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Applications De Recherche Scientifique
N-cyclopropyl-3-methoxy-N-(trifluoromethyl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-3-methoxy-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity to target molecules. The cyclopropyl group can introduce steric effects that modulate the compound’s interactions with enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methoxy-5-(trifluoromethyl)aniline: Similar structure but lacks the cyclopropyl group.
3-(trifluoromethyl)aniline: Similar structure but lacks both the methoxy and cyclopropyl groups.
Uniqueness
N-cyclopropyl-3-methoxy-N-(trifluoromethyl)aniline is unique due to the combination of the cyclopropyl, methoxy, and trifluoromethyl groups. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H12F3NO |
|---|---|
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
N-cyclopropyl-3-methoxy-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H12F3NO/c1-16-10-4-2-3-9(7-10)15(8-5-6-8)11(12,13)14/h2-4,7-8H,5-6H2,1H3 |
Clé InChI |
JQSTUWOIIBIOFO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)N(C2CC2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13953506.png)
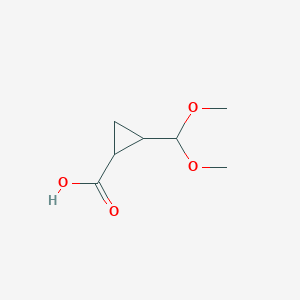


![Silane, trimethyl[(1-methylnonyl)oxy]-](/img/structure/B13953520.png)
